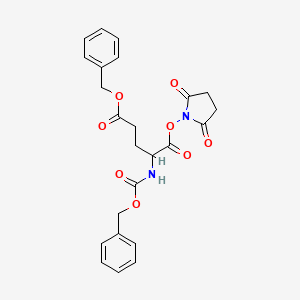

5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-GLU(OBZL)-OSU, also known as Z-Glu-OBzl, is a derivative of glutamic acid. It is commonly used in peptide synthesis and as a protecting group for amino acids. This compound is recognized for its role in various biochemical and physiological processes, making it a valuable tool in scientific research .

Métodos De Preparación

The preparation of Z-GLU(OBZL)-OSU typically involves a multi-step synthetic route. One common method includes the protection of the carboxyl group of glutamic acid as t-butoxycarbonyl ester (Boc) and the protection of the amino group as benzyloxycarbonyl (Cbz). The reaction conditions often involve the use of organic solvents and specific reagents to achieve the desired product .

Análisis De Reacciones Químicas

Z-GLU(OBZL)-OSU undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one functional group with another.

Aplicaciones Científicas De Investigación

Z-GLU(OBZL)-OSU has a wide range of applications in scientific research, including:

Chemistry: It is used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds.

Biology: It plays a role in studying protein structure and function, as well as in the development of enzyme inhibitors.

Medicine: It is used in the design and synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.

Mecanismo De Acción

The mechanism of action of Z-GLU(OBZL)-OSU involves its role as a protecting group in peptide synthesis. It protects the amino and carboxyl groups of amino acids, preventing unwanted side reactions during peptide bond formation. The molecular targets and pathways involved include the specific enzymes and chemical reactions that facilitate the synthesis of peptides and proteins .

Comparación Con Compuestos Similares

Z-GLU(OBZL)-OSU is unique in its specific structure and function as a glutamic acid derivative. Similar compounds include:

N-Carbobenzyloxy-L-glutamic acid: Another derivative of glutamic acid used in peptide synthesis.

N-tert-Butoxycarbonyl-L-glutamic acid: Used as a protecting group in peptide synthesis.

N-Benzyloxycarbonyl-L-lysine: A derivative of lysine used in similar applications. The uniqueness of Z-GLU(OBZL)-OSU lies in its specific protecting groups and its role in facilitating efficient peptide synthesis.

Actividad Biológica

5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate is a complex organic compound classified as an amino acid derivative. Its molecular formula is C24H24N2O8, with a molecular weight of 468.46 g/mol. This compound features a dioxopyrrolidine moiety, which contributes to its structural diversity and potential biological activity. The presence of benzyloxy and carbonyl groups enhances its reactivity and solubility in various organic solvents, making it suitable for diverse chemical applications.

Structural Characteristics

The unique structure of this compound includes:

- Dioxopyrrolidine moiety : This contributes to the compound's biological activity.

- Benzyloxy group : Enhances solubility and reactivity.

- Carbonyl functionalities : Potentially involved in biological interactions.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a related compound, has shown significant anticonvulsant activity across various animal models:

- Maximal Electroshock (MES) Test : AS-1 demonstrated effective seizure protection with an ED50 ranging from 13 mg/kg to 21 mg/kg, outperforming phenobarbital (ED50 = 22 mg/kg) .

- Pentylenetetrazole (PTZ) Test : Effective in both acute and chronic models of epilepsy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the dioxopyrrolidine structure can significantly alter biological activity. Electron-withdrawing groups at specific positions on the benzyl ring enhance anticonvulsant efficacy while electron-donating groups tend to diminish it .

Study on AS-1

In a comprehensive study reported in PubMed, AS-1 was evaluated for its efficacy against drug-resistant epilepsy models using the PTZ kindling method. Results indicated that AS-1 not only provided seizure protection but also exhibited a favorable safety profile in animal tests . The combination of AS-1 with valproic acid showed synergistic effects against PTZ-induced seizures, suggesting potential for combination therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Benzyl L-Glutamate | L-glutamate backbone | Lacks dioxopyrrolidine moiety |

| Z-Glu(obzl)-osu | Similar benzyloxycarbonyl group | Different ester functionality |

| 2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)acetate | Contains dioxopyrrolidine | Shorter carbon chain |

This comparative analysis highlights the distinct structural features of this compound that may confer unique biological properties not found in simpler analogs.

Propiedades

IUPAC Name |

5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)pentanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-23(30)19(25-24(31)33-16-18-9-5-2-6-10-18)11-14-22(29)32-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHGVTPZOIGKTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.